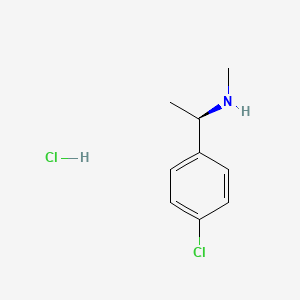

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Descripción general

Descripción

®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is a chiral amine compound with a chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry due to its structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

Reductive Amination: The 4-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction conditions such as temperature, pressure, and reagent flow rates.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.

Pathways Involved: The compound modulates the activity of neurotransmitters such as serotonin and dopamine, leading to its effects on mood and cognition.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

4-Chlorophenyl)-N-methylethanamine: Lacks the chiral center and has different pharmacological properties.

(4-Chlorophenyl)-N-methylpropanamine: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry for the development of enantiomerically pure drugs.

Actividad Biológica

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as (R)-4-chloroamphetamine, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and psychoactive effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H12ClN·HCl

- Molecular Weight : 201.16 g/mol

- IUPAC Name : (R)-1-(4-Chlorophenyl)-N-methylethanamine

The compound's structure features a chlorinated phenyl ring, which is significant for its interaction with biological targets.

This compound primarily acts as a monoamine releasing agent. It is known to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action is mediated through:

- Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft.

- Direct Release : It promotes the release of neurotransmitters from vesicles within neurons.

This dual mechanism contributes to its stimulant effects and potential psychoactive properties.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively due to its lipophilic nature.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine, with metabolites detectable for several days post-administration.

Neuropharmacological Effects

- Stimulant Properties : Similar to other amphetamines, it exhibits stimulant effects characterized by increased energy, alertness, and euphoria.

- Appetite Suppression : It has been noted for its appetite-suppressing qualities, making it a candidate for weight management therapies.

Case Studies

Several studies have documented the effects of this compound:

- Study on Human Subjects : A clinical trial involving healthy volunteers reported significant increases in heart rate and blood pressure after administration, alongside enhanced mood and cognitive performance metrics .

- Animal Models : Research utilizing rodent models demonstrated increased locomotor activity and exploratory behavior following administration of the compound. These results suggest potential applications in treating attention-deficit hyperactivity disorder (ADHD) and narcolepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| (R)-1-(4-Chlorophenyl)-N-methylethanamine | Monoamine releasing agent | Stimulant, potential ADHD treatment |

| Methamphetamine | Stronger CNS stimulant | ADHD treatment, obesity management |

| MDMA | Serotonin releasing agent | Recreational use |

Safety and Toxicity

While this compound shows promise for therapeutic use, it is essential to consider its safety profile:

Propiedades

IUPAC Name |

(1R)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFAFYJSZXBEBR-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.